molecular formula C10H17N B1432414 3-(Cyclohexylmethylidene)azetidine CAS No. 1519577-68-4

3-(Cyclohexylmethylidene)azetidine

Cat. No. B1432414
M. Wt: 151.25 g/mol
InChI Key: SDWQRGSGTKUQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethylidene)azetidine is a chemical compound with the molecular formula C10H17N . It is a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Azetidines in Medicinal Chemistry and Synthesis

Azetidines, including compounds like 3-(Cyclohexylmethylidene)azetidine, have notable applications in medicinal chemistry. They are recognized for their stability and reactivity, making them valuable in synthesizing various pharmaceuticals. For instance, azetidines are employed in the synthesis of cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents (Singh, D’hooghe, & Kimpe, 2008). Their ring structure facilitates the formation of compounds like piperidines and pyrrolidines, which have diverse pharmaceutical applications. Additionally, azetidines are used to synthesize β-lactams, key components in many antibacterial medications.

Azetidine Derivatives in Pharmacology

Research has also explored the synthesis of 3-substituted azetidines for pharmacological purposes. For example, 1-Cyclohexyl-3-guanidinoazetidine has shown promising antihypertensive activity (Okutani, Kaneko, & Masuda, 1974). This highlights the potential of azetidine derivatives in developing new treatments for various medical conditions.

Azetidine-2-Carboxylic Acid in Plant Physiology

In plant physiology, azetidine-2-carboxylic acid, a related compound, has been used as an analog of proline to study the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977). This research provides insights into the mechanisms of ion uptake and release in plant roots, which is crucial for understanding plant nutrition and growth.

Recent Advances in Azetidine Chemistry

Recent advances in azetidine chemistry have opened new avenues in synthetic organic chemistry. Azetidines are now recognized for their versatility in catalytic processes and as substrates for ring-opening reactions, contributing significantly to the field of heterocyclic chemistry (Mehra, Lumb, Anand, & Kumar, 2017).

Azetidine Synthesis and Functionalization

Innovative methods for the synthesis and functionalization of azetidines have been developed. Techniques like strain-release-driven homologation and iron-catalyzed thiol alkylation have expanded the toolkit for synthesizing azetidine derivatives, offering new possibilities in drug discovery and medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019; Dubois, Lazaridou, Choi, Mousseau, & Bull, 2019).

Safety And Hazards

The safety data sheet for azetidine indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . These advances focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

3-(cyclohexylmethylidene)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h6,9,11H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWQRGSGTKUQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethylidene)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Cyclohexylmethylidene)azetidine
Reactant of Route 2
3-(Cyclohexylmethylidene)azetidine
Reactant of Route 3
Reactant of Route 3
3-(Cyclohexylmethylidene)azetidine
Reactant of Route 4
3-(Cyclohexylmethylidene)azetidine
Reactant of Route 5
3-(Cyclohexylmethylidene)azetidine
Reactant of Route 6
Reactant of Route 6
3-(Cyclohexylmethylidene)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.